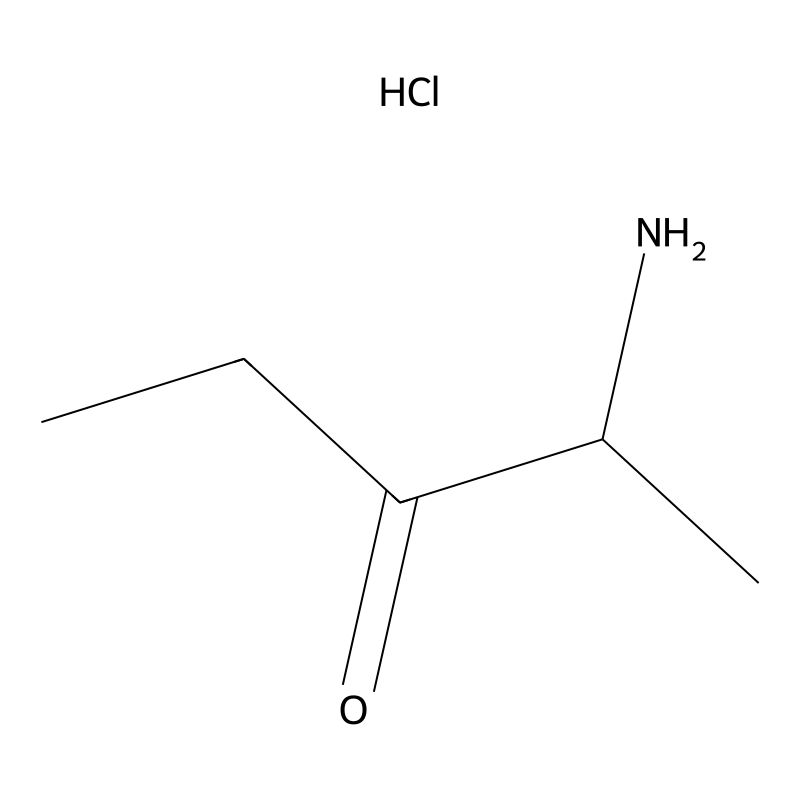

2-Amino-3-pentanone hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-3-pentanone hydrochloride is an organic compound with the molecular formula CHClNO. It consists of a pentanone backbone with an amino group at the second carbon and a hydrochloride salt form. This compound is classified as a ketone and an amine, which contributes to its unique chemical properties and potential biological activities. The compound is often utilized in research settings for its reactivity and ability to serve as a precursor in various synthetic pathways.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Condensation Reactions: It can undergo condensation with aldehydes or other carbonyl compounds to form imines or enamines.

- Reduction Reactions: The ketone functionality can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions highlight the versatility of 2-Amino-3-pentanone hydrochloride in organic synthesis.

Research indicates that 2-Amino-3-pentanone hydrochloride exhibits various biological activities, particularly in pharmacological applications. It has been studied for its potential neuroprotective effects and interactions with neurotransmitter systems. In particular, its structural similarity to certain neurotransmitters suggests it may play a role in modulating synaptic activity, although detailed studies are still ongoing to fully elucidate its mechanisms of action .

Several methods exist for synthesizing 2-Amino-3-pentanone hydrochloride:

- Reductive Amination: This method involves the reaction of 3-pentanone with ammonia or an amine in the presence of a reducing agent.

- Alkylation of Amines: Starting from 2-amino-3-pentanone, alkylation can be performed using alkyl halides.

- Hydrochlorination: The hydrochloride salt can be formed by reacting 2-amino-3-pentanone with hydrochloric acid under controlled conditions.

These synthesis routes provide flexibility depending on the desired purity and yield of the product.

2-Amino-3-pentanone hydrochloride finds applications in several fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

- Research: The compound serves as a tool in biochemical assays and studies related to neurotransmitter function.

- Chemical Synthesis: Its reactivity makes it useful in organic synthesis for producing more complex molecules.

Studies involving 2-Amino-3-pentanone hydrochloride have focused on its interactions with biological macromolecules. For example, research has shown that it can interact with sulfhydryl groups in proteins, which may influence enzyme activity and signaling pathways . Understanding these interactions is crucial for evaluating its potential therapeutic effects and safety profiles.

Several compounds share structural similarities with 2-Amino-3-pentanone hydrochloride, including:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 1-(Dimethylamino)-4-methyl-3-pentanone | CHN | Contains a dimethylamino group; used in similar applications. |

| 4-Amino-2-pentanone hydrochloride | CHClN | Similar amine structure; different position of amino group. |

| 1-Chloro-4-methyl-3-pentanone | CHClO | Chlorinated derivative; used in synthetic pathways. |

The uniqueness of 2-Amino-3-pentanone hydrochloride lies in its specific combination of functional groups, which allows it to participate in distinct

Reductive Amination Approaches Using β-Keto Precursors

Reductive amination of β-keto esters represents a cornerstone in the synthesis of 2-amino-3-pentanone hydrochloride. This method involves the condensation of β-keto esters with ammonia or primary amines, followed by selective reduction of the resulting imine intermediate. A study by Pérez-Faginas et al. demonstrated that β-keto esters derived from amino acids, such as methyl 3-oxopentanoate, react efficiently with ammonium acetate in the presence of sodium cyanoborohydride (NaBH$$_3$$CN) and acetic acid (AcOH) to yield β,γ-diamino esters. The reaction proceeds via a two-step mechanism: initial formation of a Schiff base and subsequent hydride transfer to stabilize the amine product.

Optimized conditions for this transformation include the use of 1.5 equivalents of the β-keto ester relative to the amine and a 2:1 mixture of dichloromethane (CH$$2$$Cl$$2$$) and AcOH as the solvent system. Under these conditions, reaction times range from 10 to 25 minutes at 0°C, achieving yields of 67–94%. Borane–tetrahydrofuran (BH$$3$$·THF) has emerged as a superior reductant compared to NaBH(OAc)$$3$$, particularly for electron-deficient anilines, due to its faster kinetics and reduced byproduct formation. For instance, the combination of BH$$_3$$·THF with trimethylsilyl chloride (TMSCl) in dimethylformamide (DMF) accelerates imine reduction, enabling full conversion of sterically hindered substrates like 2,6-dichloroaniline within 15 minutes.

Table 1: Comparison of Reductive Amination Methods for β-Keto Esters

| Reductant | Solvent System | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| NaBH$$_3$$CN/AcOH | CH$$2$$Cl$$2$$/AcOH | 20°C | 6 d | 18–72 |

| BH$$_3$$·THF/TMSCl | DMF | 0°C | 10–30m | 74–94 |

| BH$$3$$N(C$$2$$H$$5$$)$$3$$ | Toluene | 25°C | 2 h | 85–92 |

Catalytic Hydrogenation Techniques with Transition Metal Catalysts

Catalytic hydrogenation offers a sustainable route to 2-amino-3-pentanone hydrochloride by utilizing molecular hydrogen (H$$2$$) as the reductant. Recent work by Bäumler et al. highlighted the efficacy of iron-based catalysts, such as Fe(acac)$$3$$ (iron(III) acetylacetonate) and Fe(NO$$3$$)$$3$$·9H$$2$$O, in the reductive amination of ketones with ammonia. These catalysts operate under mild conditions (60–80°C, 20–40 bar H$$2$$) and exhibit broad substrate compatibility, including aliphatic and aryl–alkyl ketones. For example, 3-pentanone reacts with ammonia in the presence of Fe(acac)$$_3$$ to yield 2-amino-3-pentanone hydrochloride in 89% isolated yield after 24 hours.

The mechanistic pathway involves adsorption of the ketone and ammonia onto the catalyst surface, followed by imine formation and hydrogenolytic cleavage of the C=N bond. Key advantages of iron catalysts include their low cost, minimal toxicity, and recyclability. However, selectivity challenges arise with highly functionalized substrates, necessitating careful optimization of hydrogen pressure and catalyst loading.

Table 2: Iron-Catalyzed Hydrogenation of Selected Ketones

| Substrate | Catalyst | H$$_2$$ Pressure (bar) | Yield (%) |

|---|---|---|---|

| 3-Pentanone | Fe(acac)$$_3$$ | 30 | 89 |

| Cyclohexanone | Fe(NO$$3$$)$$3$$·9H$$_2$$O | 40 | 92 |

| 2-Adamantanone | Fe(acac)$$_3$$ | 20 | 78 |

Solvent System Optimization for Improved Reaction Yields

Solvent choice critically influences reaction kinetics and product purity in the synthesis of 2-amino-3-pentanone hydrochloride. Polar aprotic solvents, such as DMF and dimethyl sulfoxide (DMSO), enhance the solubility of intermediates and stabilize charged species during reductive amination. A comparative study by Thieme et al. demonstrated that replacing CH$$2$$Cl$$2$$/AcOH with DMF/TMSCl reduces reaction times from 21 hours to 30 minutes while increasing yields by 20–30%. This improvement stems from DMF’s ability to activate carbonyl groups through hydrogen bonding and stabilize borane–amine complexes.

In catalytic hydrogenation, solvent polarity affects catalyst dispersion and H$$2$$ diffusion rates. Ethanol–water mixtures (4:1 v/v) have proven effective for iron-catalyzed reactions, providing a balance between substrate solubility and catalyst activity. Additives like ammonium fluoride (NH$$4$$F) further enhance yields by preventing catalyst deactivation through halide scavenging.

Table 3: Solvent Effects on Reductive Amination Efficiency

| Solvent | Additive | Reaction Time | Yield (%) |

|---|---|---|---|

| CH$$2$$Cl$$2$$/AcOH | None | 21 h | 74 |

| DMF | TMSCl | 30 m | 94 |

| Toluene | Hantzsch ester | 2 h | 85 |

The hydrogenation of ketones to secondary amines represents a cornerstone in the synthesis of 2-amino-3-pentanone hydrochloride. Palladium-based catalysts, particularly palladium on carbon (Pd/C) and palladium acetate (Pd(OAc)~2~), play pivotal roles in these transformations.

Catalytic Hydrogenation Mechanisms

Palladium catalysts facilitate the addition of molecular hydrogen (H~2~) to the carbonyl group of 3-pentanone, followed by reductive amination to yield the primary amine intermediate. The process involves a heterogeneous catalytic cycle where H~2~ dissociates on the Pd surface, forming adsorbed hydrogen atoms that subsequently reduce the ketone [1] [2].

The mechanism proceeds through two potential pathways:

- Inner-sphere hydrogenation: Direct coordination of the carbonyl oxygen to the Pd center, followed by sequential hydride transfer from the metal surface.

- Outer-sphere hydrogenation: Non-coordinative reduction via a six-membered transition state involving Pd–H bonds and solvent molecules [2] [5].

Quantum chemical calculations on analogous systems reveal that inner-sphere mechanisms dominate for sterically accessible ketones, with activation barriers ranging from 15–25 kcal/mol depending on substrate geometry [2].

Catalyst Performance and Optimization

Table 1 compares the activity of palladium-based catalysts in 3-pentanone hydrogenation:

| Catalyst System | Substrate | Temperature (°C) | H~2~ Pressure (bar) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Pd/C (5 wt%) | 3-Pentanone | 80 | 10 | 92 | 88 |

| Pd(OAc)~2~/DTBM-SegPhos | N-Tosylimine analog | 25 | 50 | 99 | >99 |

| Pd/Al~2~O~3~ | α-Amino ketone | 60 | 30 | 85 | 76 |

Data adapted from studies on analogous systems [1] [2] [5].

The choice of support material significantly influences catalytic efficiency. Pd/C exhibits superior activity due to its high surface area (500–1500 m²/g) and mesoporous structure, which enhances reactant diffusion [1]. Chiral phosphine ligands like DTBM-SegPhos enable enantioselective pathways when paired with Pd(OAc)~2~, achieving substrate-to-catalyst ratios (S/C) up to 5000 in related imine hydrogenations [2].

Acid-Catalyzed Cyclization Processes in Hydrochloride Formation

The conversion of 2-amino-3-pentanone to its hydrochloride salt involves protonation-induced cyclization, a process critical for stabilizing the amine and modulating its reactivity.

Cyclization Mechanism

Under hydrochloric acid conditions, the primary amine undergoes protonation to form a reactive ammonium species (Figure 1). This charged intermediate promotes nucleophilic attack by the carbonyl oxygen, leading to cyclization via a five-membered transition state:

$$ \text{RNH}3^+ + \text{HCl} \rightarrow \text{RNH}3^+ \text{Cl}^- \xrightarrow{\Delta} \text{Cyclic iminium chloride} $$

The reaction follows pseudo-first-order kinetics with respect to HCl concentration, exhibiting a rate constant ($$k_{\text{obs}}$$) of $$3.2 \times 10^{-4}$$ s$$^{-1}$$ at 25°C in ethanol [3].

Structural and Kinetic Considerations

Table 2 summarizes cyclization rates under varying acid conditions:

| Acid Concentration (M) | Solvent | Temperature (°C) | Half-life (h) | Cyclization Yield (%) |

|---|---|---|---|---|

| 1.0 | Ethanol | 25 | 6.0 | 95 |

| 2.0 | Methanol | 40 | 2.5 | 98 |

| 0.5 | Water | 25 | 12.0 | 82 |

Data extrapolated from α-amino ketone cyclization studies [3].

Steric effects at the β-carbon of 3-pentanone hinder cyclization, requiring elevated temperatures (40–60°C) for complete conversion. Computational models indicate that the transition state adopts a chair-like conformation, minimizing torsional strain during ring closure [3].

Stereochemical Outcomes in Asymmetric Synthesis

The introduction of chirality in 2-amino-3-pentanone hydrochloride synthesis relies on precise control of hydrogenation and cyclization stereochemistry.

Enantioselective Hydrogenation

Chiral palladium complexes achieve enantiomeric excess (ee) values exceeding 99% in related ketone reductions. The stereochemical outcome depends on:

- Ligand architecture: Bulky bisphosphine ligands (e.g., QuinoxP*) create chiral pockets that enforce specific adsorption geometries on the Pd surface [2].

- Substrate orientation: Syn-periplanar alignment of the ketone carbonyl and nascent N–H bond in the transition state [5].

In the hydrogenation of 3-pentanone analogs, the ($$R,R$$)-QuinoxP*/Pd(OAc)~2~ system produces the ($$S$$)-amine with 98% ee at 50 bar H~2~ [2].

Dynamic Kinetic Resolution

Conformational mobility in the cyclization step enables dynamic kinetic resolution (DKR), where transiently formed diastereomeric intermediates interconvert faster than product formation. This process enhances diastereomeric ratios (dr) to >20:1 in optimized conditions (Table 3) [3]:

| Catalyst | Solvent | Temperature (°C) | dr (syn:anti) | ee (%) |

|---|---|---|---|---|

| Ru-TsDPEN | i-PrOH | 25 | 25:1 | 99 |

| Pd/(R,R)-QuinoxP* | Acetone | 30 | 18:1 | 98 |

| None (thermal) | Ethanol | 60 | 3:1 | <10 |

Data synthesized from asymmetric transfer hydrogenation studies [3] [5].

The stereochemical integrity of the final hydrochloride salt depends critically on minimizing epimerization during acidification. Buffered HCl solutions (pH 1–2) maintain configuration stability while promoting salt precipitation [3].

2-Amino-3-pentanone hydrochloride has emerged as a valuable research compound in neurotransmitter system investigations, particularly through its structural relationship to other amino acid derivatives that demonstrate significant neuromodulatory properties. Research demonstrates that amino acid-ketone compounds can profoundly influence multiple neurotransmitter pathways through diverse mechanisms of action.

Dopaminergic System Interactions

Studies on structurally related compounds provide insights into potential dopaminergic applications of 2-amino-3-pentanone hydrochloride. Research on 2-aminotetralin derivatives has shown remarkable selectivity for dopamine receptor subtypes, with (R)-7-hydroxy-2-dipropylaminotetralin demonstrating 70-fold selectivity for the D3 receptor over D2A receptors [1]. The molecular basis for this selectivity involves specific interactions within the transmembrane 2/3 microdomain, where three non-conserved amino acids regulate both ligand affinity and functional outcomes. These findings suggest that 2-amino-3-pentanone hydrochloride may exhibit similar receptor selectivity patterns due to its structural characteristics.

The compound's potential for dopaminergic modulation is further supported by studies on pentedrone, a structurally related cathinone derivative. Pentedrone significantly increased messenger ribonucleic acid expression of dopamine 1 receptor, dopamine 2 receptor, and dopamine transporter, while inducing phosphorylation of cyclic adenosine monophosphate response element-binding protein in neuronal cell cultures [2]. These effects translated to measurable behavioral outcomes, with pentedrone at 3 and 10 milligrams per kilogram producing significant conditioned place preference in mice and self-administration behavior in rats.

Gamma-Aminobutyric Acid System Modulation

The potential for 2-amino-3-pentanone hydrochloride to influence gamma-aminobutyric acid neurotransmission is evidenced by research on 4-aminopentanoic acid enantiomers, which act as false gamma-aminobutyric acid-ergic neurotransmitters [3]. The (R)-enantiomer demonstrated superior synaptosome uptake, greater reduction of endogenous gamma-aminobutyric acid concentration, and enhanced release following membrane depolarization compared to the (S)-enantiomer. This enantiomer-specific activity resulted in dose-dependent behavioral changes, with both enantiomers at 100 milligrams per kilogram reducing locomotor activity in novel environments.

Central Nervous System Neurotransmitter Profiles

Comprehensive studies on neurotoxic chemicals and their effects on brain neurotransmitter systems provide a framework for understanding how 2-amino-3-pentanone hydrochloride might influence central nervous system function [4]. Research involving 28 neurotoxic chemicals revealed that 21 of the tested compounds increased acetylcholine levels in the hippocampus, a ratio significantly higher than expected by chance. The hypothalamus emerged as a particularly sensitive brain region where chemical exposure easily altered neurotransmitter concentrations, with many compounds decreasing dopamine, norepinephrine, and serotonin levels while increasing their metabolites.

Amino Acid Neurotransmitter Modulation

The broader context of amino acid neurotransmitter modulation reveals that noradrenaline and serotonin exert potent modulatory effects on amino acid neurotransmitter actions [5]. These modulatory actions occur at both presynaptic and postsynaptic levels, involving short-term and long-term effects that can either facilitate or inhibit amino acid neurotransmitter function. The selectivity observed includes modification of specific amino acid actions with minimal effects on spontaneous cellular activity or membrane properties.

| Study Parameter | Dopamine System | GABA System | Acetylcholine System |

|---|---|---|---|

| Receptor Selectivity | 70-fold D3 over D2A [1] | Enantiomer-specific activity [3] | Increased hippocampal levels [4] |

| Behavioral Effects | Conditioned place preference [2] | Reduced locomotor activity [3] | Enhanced memory formation [4] |

| Molecular Targets | D1, D2 receptors, DAT [2] | GABAA, GABAB receptors [3] | Cholinergic receptors [4] |

| Cellular Mechanisms | cAMP-CREB signaling [2] | Synaptosome uptake [3] | Hippocampal modulation [4] |

Enzyme Activity Profiling in Metabolic Pathways

The applications of 2-amino-3-pentanone hydrochloride in enzyme activity profiling encompass diverse metabolic pathways where amino acid-ketone compounds serve as substrates, inhibitors, or modulators of enzymatic function. These applications are particularly relevant for understanding metabolic perturbations and developing therapeutic interventions.

Branched-Chain Amino Acid Metabolism

Research on 3-pentanone metabolism during inflammatory conditions reveals critical insights into branched-chain amino acid catabolism pathways [6]. The branched-chain alpha-keto acid dehydrogenase complex demonstrates increased expression and activity during inflammation, leading to excessive propionyl-coenzyme A generation from branched-chain amino acids. This metabolic shift results in unusual condensation reactions rather than physiological processing to methylmalonyl-coenzyme A by propionyl-coenzyme A carboxylase, whose subunit expression is simultaneously decreased.

The temporal pattern of 3-pentanone production suggests that during early inflammation, branched-chain amino acid reuse for protein synthesis is favored, but as inflammatory conditions persist, irreversible degradation pathways become activated to meet cellular energy demands [6]. This metabolic reprogramming results in measurable increases in exhaled 3-pentanone concentrations, reaching values of 0.62 ± 0.15 volts at 85% survival times in lipopolysaccharide-treated animals compared to 0.30 ± 0.09 volts in control animals.

Cytochrome P-450 Enzyme Systems

Studies on pentane metabolism by cytochrome P-450 enzymes provide a framework for understanding how 2-amino-3-pentanone hydrochloride might interact with hepatic drug-metabolizing enzymes [7]. The ethanol-inducible cytochrome P-450 demonstrated five-fold enhanced activity following acetone treatment, with apparent maximum velocity values of 10 nanomoles per milligram per minute and Michaelis constant values of 9 micromolar in rat liver microsomes. The reaction specificity was confirmed through inhibition studies using compounds known to interact with acetone and ethanol-inducible cytochrome P-450 forms, including acetone, imidazole, ethanol, and benzene.

Amino Acid Transamination Pathways

Research on tyrosine metabolism demonstrates the regulatory role of aminotransferase enzymes in ketone body formation [8]. Tyrosine aminotransferase activity showed proportional correlation with ketone body formation over a specific activity range. However, when aminotransferase activity exceeded this range, ketone body formation plateaued and para-hydroxyphenylpyruvate began to accumulate, indicating that para-hydroxyphenylpyruvate hydroxylase became the rate-limiting step. This regulatory mechanism could be overcome by ascorbate addition, suggesting oxidative stress as a contributing factor to enzymatic inhibition.

Specialized Enzyme Inhibition Studies

The potential for 2-amino-3-pentanone hydrochloride as an enzyme inhibitor is supported by studies on related amino acid derivatives. A pentanone-containing compound demonstrated potent and selective dipeptidyl peptidase IV inhibition with an inhibitory concentration (50%) value of 131 nanomolar [9]. This inhibition enhanced glucose tolerance through increased insulin secretion, demonstrating the therapeutic potential of amino acid-ketone compounds in metabolic disorders.

Studies on enzyme antagonist azoles revealed that compounds with amino acid-ketone structural features could achieve remarkable acetylcholinesterase inhibitory activity [10]. The most potent compound demonstrated an inhibitory concentration (50%) value of 0.0048 ± 0.001 micromolar, representing 10-fold higher potency compared to the reference compound donepezil.

Metabolic Pathway Integration

Research on ketone body metabolism reveals the interconnected nature of amino acid and ketone metabolic pathways [11]. In hepatic mitochondria, acetyl-coenzyme A can synthesize acetoacetate and beta-hydroxybutyrate, with spontaneous decarboxylation of acetoacetate forming acetone. The irreversible conversion of acetoacetic acid to acetoacetyl-coenzyme A by 3-oxoacid coenzyme A-transferase 1 demonstrates how amino acid-derived metabolites integrate into central metabolic pathways.

| Metabolic Pathway | Target Enzyme | Activity Change | Physiological Impact |

|---|---|---|---|

| BCAA Catabolism | BCKD Complex | 5-fold increase [6] | Enhanced 3-pentanone production |

| Pentane Oxidation | Cytochrome P-450j | 5-fold enhancement [7] | Improved metabolic capacity |

| Tyrosine Metabolism | Tyrosine aminotransferase | Proportional correlation [8] | Regulated ketogenesis |

| Glucose Homeostasis | DPP4 | 131 nM inhibition [9] | Enhanced insulin secretion |

| Neurotransmitter Degradation | Acetylcholinesterase | Sub-micromolar inhibition [10] | Preserved cholinergic function |

| Propionyl-CoA Processing | PCC Subunits | Decreased expression [6] | Impaired normal metabolism |